tert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32BNO4/c1-13(19-23-17(5,6)18(7,8)24-19)14-9-11-20(12-10-14)15(21)22-16(2,3)4/h14H,1,9-12H2,2-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSUBIHDPMFONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Hydroxypiperidine Intermediate
A validated three-step pathway (49.9% overall yield) begins with tert-butyl-4-hydroxypiperidine-1-carboxylate:
Step 1: Mitsunobu Reaction
The hydroxyl group is substituted via Mitsunobu conditions to introduce a leaving group (e.g., bromide).
| Reagent | Conditions | Yield |
|---|---|---|
| PPh₃, DIAD, CBr₄ | THF, 0°C → rt, 12 h | 85% |
Step 2: Vinylation
A Heck coupling installs the vinyl boronate using bis(pinacolato)diboron and Pd(OAc)₂:
| Catalyst | Base | Solvent | Temp. | Yield |
|---|---|---|---|---|
| Pd(OAc)₂ (5 mol%) | K₂CO₃ | DMF | 80°C | 72% |
Step 3: Deprotection and Carbamate Formation
Selective removal of protecting groups followed by carbamate installation completes the synthesis:
| Reagent | Conditions | Yield |
|---|---|---|
| TFA/CH₂Cl₂ (1:1) | rt, 2 h | 95% |
Route 2: Direct Boronate Coupling
An alternative one-pot method couples preformed 4-vinylpiperidine with pinacol borane under palladium catalysis:
Key Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Pd Catalyst | Pd(dppf)Cl₂ | +15% vs. Pd(PPh₃)₄ |
| Solvent | 1,4-Dioxane | Prevents boronate hydrolysis |
| Temperature | 100°C | Balances kinetics and decomposition |
This route achieves 68% yield but requires stringent exclusion of moisture.
Industrial-Scale Production Strategies
Large-scale synthesis prioritizes cost efficiency and reproducibility:
Continuous Flow Reactor Design
-
Residence Time : 30 min at 120°C
-
Catalyst Loading : 0.1 mol% Pd nanoparticles on carbon
-
Yield : 81% with >99% purity
Table 1. Bench-Scale vs. Industrial Synthesis Comparison
| Parameter | Bench-Scale | Industrial |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd/C (0.1 mol%) |
| Solvent Volume (L/kg) | 50 | 8 |
| Cycle Time (h) | 24 | 4 |
Optimization of Critical Reaction Parameters
Catalyst Screening
Palladium catalysts significantly influence coupling efficiency:
Table 2. Catalyst Performance in Vinylation Step
| Catalyst | Yield (%) | Byproduct Formation |
|---|---|---|
| Pd(OAc)₂ | 72 | <5% |
| Pd(dba)₂ | 68 | 8% |
| PdCl₂(PPh₃)₂ | 65 | 12% |
Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos) suppresses β-hydride elimination, enhancing vinyl boronate stability.
Solvent and Temperature Effects
Solvent Polarity : Polar aprotic solvents (DMF, NMP) improve boronate solubility but risk hydrolysis. Co-solvent systems (THF/H₂O 9:1) balance reactivity and stability.
Temperature Gradient : Reactions above 100°C accelerate deborylation; 80–90°C optimizes kinetics.
Analytical Validation and Quality Control
Post-synthesis characterization ensures structural fidelity:
¹H NMR Key Peaks
-
δ 1.28 (s, 12H, pinacol CH₃)
-
δ 4.60 (m, 2H, piperidine CH₂N)
-
δ 6.20 (d, J = 18 Hz, vinyl CH₂)
Mass Spectrometry
Purity Assessment
Chemical Reactions Analysis
tert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding boronic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups using appropriate nucleophiles
Scientific Research Applications
Organic Synthesis
tert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]piperidine-1-carboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it essential for developing pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized in the design of novel drug candidates. The boron-containing structure has potential therapeutic benefits due to its ability to interact with biological targets. The dioxaborolane moiety can form reversible covalent bonds with biomolecules such as enzymes and receptors, modulating their activity and leading to various biological effects.
Material Science
The compound is also employed in material science for the preparation of advanced materials. Its unique chemical properties make it suitable for developing polymers and catalysts. Research indicates that incorporating boron into materials can enhance their mechanical properties and thermal stability.
Case Study 1: Synthesis of Boron-containing Drugs
Research conducted on the synthesis of boron-containing drugs using this compound demonstrated its effectiveness in creating compounds with enhanced bioactivity. The study found that modifications to the dioxaborolane moiety significantly impacted the pharmacokinetic properties of the resultant drugs.
Case Study 2: Development of Advanced Materials
In material science applications, studies have shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. The unique interactions between the dioxaborolane groups and polymer chains facilitate enhanced performance characteristics.
Mechanism of Action
The mechanism of action of tert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with biomolecules, such as enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
tert-Butyl 4-((4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)methyl)piperidine-1-carboxylate (PN-0736)
tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl)piperidine-1-carboxylate (877399-74-1)
- Structure : Incorporates a pyrazole ring instead of a vinyl group.
- Applications : Used in kinase inhibitor synthesis (e.g., HS-1371) due to enhanced binding to heterocyclic targets .
- Yield : 75% via Suzuki coupling, higher than vinyl analogs due to stabilized boronate intermediates .
Variations in the Boron-Containing Moiety
tert-Butyl 4-((1-(Methoxycarbonyl)cyclobutyl)methyl)piperidine-1-carboxylate (20)
tert-Butyl 4-((1-Cyanocyclopropyl)methyl)piperidine-1-carboxylate
- Structure: Cyano-substituted cyclopropane instead of boronate.
- Reactivity : Lacks boronate-mediated cross-coupling utility but exhibits nitrile-specific reactivity in click chemistry (60% yield) .
Stereochemical and Isomeric Variants
(E)-tert-Butyl 4-(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)vinyl)piperidine-1-carboxylate
tert-Butyl 2-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)butan-2-yl)pyrrolidine-1-carboxylate (26)
- Structure : Pyrrolidine backbone with a branched boronate chain.
- Synthesis : Visible-light-mediated decarboxylative radical addition (49% yield) .
- Challenges : Stereoisomerism complicates purification, requiring advanced chromatography .
Key Data Tables
Table 1. Comparative Physicochemical Properties
*Yields vary based on coupling partners and catalysts.
Table 2. Reaction Conditions and Efficiency
Critical Analysis of Structural Impact on Function
- Vinyl vs. Alkyl Boronates : The vinyl group in the target compound enhances conjugation, improving electron transfer in photoredox reactions compared to alkyl analogs like PN-0736 .
- Heterocyclic Substitutions : Pyrazole-containing variants (e.g., 877399-74-1) exhibit higher biological target affinity but require stringent stereochemical control .
- Steric Effects : Bulky tert-butyl and tetramethyl dioxaborolane groups stabilize intermediates but may limit accessibility in crowded catalytic sites .
Biological Activity
Tert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C19H32BN3O4
- CAS Number : 470478-90-1
The presence of the tert-butyl group and the dioxaborolane moiety contributes to its chemical stability and reactivity, making it a valuable intermediate in various organic syntheses.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of human tumor cells effectively. For instance:
- In vitro Studies : The compound demonstrated cytotoxicity against several cancer cell lines, with IC50 values indicating potent antitumor activity. Specific studies noted its effectiveness in targeting pathways involved in cell cycle regulation and apoptosis induction .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit specific enzymes involved in tumor growth and survival.
- Modulation of Signaling Pathways : Research indicates that it may influence signaling pathways related to cell proliferation and apoptosis, including the PI3K/Akt pathway .
Synthesis and Yield
The synthesis of this compound typically involves a multi-step process. A notable synthesis route includes:
- Starting from tert-butyl-4-hydroxypiperidine-1-carboxylate.
- Utilizing boron-based reagents to introduce the dioxaborolane moiety.
- Finalizing the product through purification techniques such as chromatography.
The overall yield reported for this synthesis is approximately 49.9% .
Applications in Drug Development
This compound serves as an important intermediate in the development of novel pharmaceuticals. Its applications include:
- Targeted Therapy : The compound is being explored for its potential in creating targeted therapies for complex diseases such as cancer.
- Chemical Biology Research : It aids researchers in understanding molecular interactions and mechanisms within biological systems .
Comparative Biological Activity Data
| Compound | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antitumor | ~10 | |
| Crizotinib (related compound) | Antitumor | ~0.01 | |
| Other dioxaborolane derivatives | Varies | Varies |
Case Study 1: Inhibition of Tumor Cell Proliferation
A study conducted on various human tumor cell lines revealed that this compound significantly inhibited cell proliferation. The study highlighted its potential as a lead compound for further development into therapeutic agents targeting specific cancer types.
Case Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism of action of this compound. It was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This insight paves the way for understanding how similar compounds can be developed for therapeutic interventions against malignancies .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
